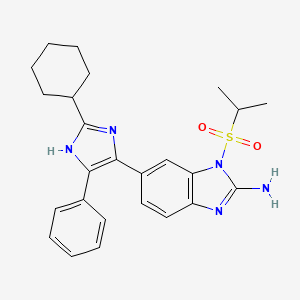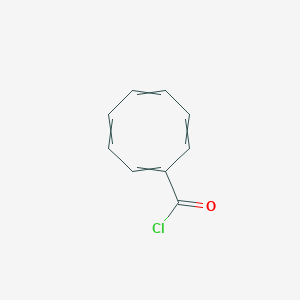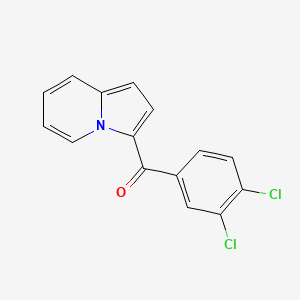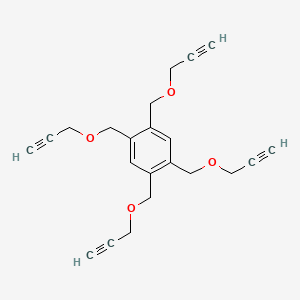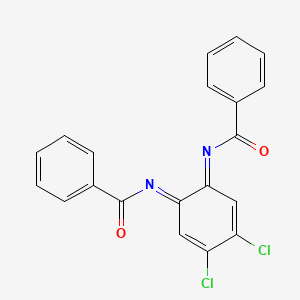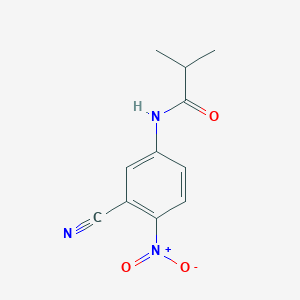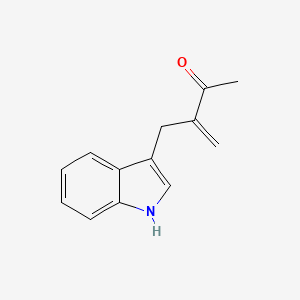![molecular formula C19H21IN2O B12533135 {4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone CAS No. 713497-43-9](/img/structure/B12533135.png)
{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone is a complex organic compound that features a piperidine ring, an iodophenyl group, and a phenylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced via electrophilic aromatic substitution reactions, often using iodine and a suitable catalyst.
Attachment of the Phenylmethanone Moiety: The final step involves the coupling of the phenylmethanone group to the iodophenyl-piperidine intermediate, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of {4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit key enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{4-[(4-Aminopiperidin-1-yl)methyl]-2-(trifluoromethyl)phenyl}(phenyl)methanone: Similar structure but with a trifluoromethyl group instead of iodine.
{4-[(4-Aminopiperidin-1-yl)methyl]-2-chlorophenyl}(phenyl)methanone: Contains a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in {4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone imparts unique reactivity and biological activity compared to its analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Eigenschaften
CAS-Nummer |
713497-43-9 |
|---|---|
Molekularformel |
C19H21IN2O |
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
[4-[(4-aminopiperidin-1-yl)methyl]-2-iodophenyl]-phenylmethanone |
InChI |
InChI=1S/C19H21IN2O/c20-18-12-14(13-22-10-8-16(21)9-11-22)6-7-17(18)19(23)15-4-2-1-3-5-15/h1-7,12,16H,8-11,13,21H2 |
InChI-Schlüssel |
UFENCVBJSKLWJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)CC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12533056.png)
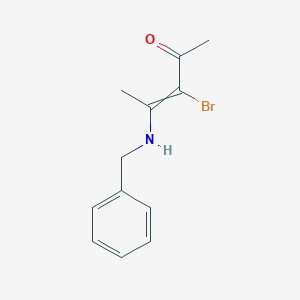

![(1S,2R,4R)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12533074.png)
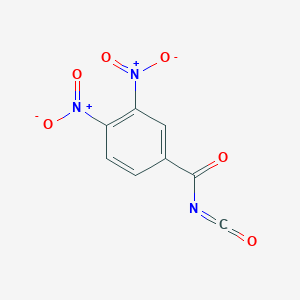
![{Phenyl[(1H-1,2,4-triazol-5-yl)amino]methyl}phosphonic acid](/img/structure/B12533085.png)
